Peroxyacarnoate D
CAS No.:
Cat. No.: VC1860512
Molecular Formula: C24H40O5
Molecular Weight: 408.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H40O5 |
|---|---|
| Molecular Weight | 408.6 g/mol |
| IUPAC Name | methyl 2-[(3S,6R)-6-[(E)-hexadec-6-en-4-ynyl]-6-methoxydioxan-3-yl]acetate |
| Standard InChI | InChI=1S/C24H40O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(27-3)20-18-22(28-29-24)21-23(25)26-2/h12-13,22H,4-11,16-21H2,1-3H3/b13-12+/t22-,24+/m0/s1 |
| Standard InChI Key | NBLKCFBBBQGKEZ-SDALGCQOSA-N |
| Isomeric SMILES | CCCCCCCCC/C=C/C#CCCC[C@@]1(CC[C@H](OO1)CC(=O)OC)OC |
| Canonical SMILES | CCCCCCCCCC=CC#CCCCC1(CCC(OO1)CC(=O)OC)OC |
Introduction
Chemical Structure and Classification
Peroxyacarnoate D belongs to a specialized family of organic compounds classified as enyne-containing alkoxydioxanes. The molecular architecture of this compound features a distinctive 1,2-dioxane core structure (a six-membered ring containing a peroxide linkage) with additional functional groups including both alkyne and alkene moieties . This structural arrangement places Peroxyacarnoate D among a rare class of polyunsaturated peroxides that have garnered significant interest in organic chemistry research.
The structural complexity of Peroxyacarnoate D presents several notable features:
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The 1,2-dioxane ring system containing the sensitive peroxide (O-O) bond
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Enyne functionality integrating both alkene (C=C) and alkyne (C≡C) groups
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Alkoxy substituents attached to the dioxane ring system
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A complex carbon framework that presents significant synthetic challenges
The "acarnoate" nomenclature suggests a relationship to natural products isolated from marine organisms, particularly sponges of the genus Acarnus, which are known to produce diverse bioactive secondary metabolites with unique structural features .
First Total Synthesis Achievement
The landmark first synthesis of Peroxyacarnoate D was accomplished in 2005 by researchers Chunping Xu, Joseph M. Raible, and Patrick H. Dussault, representing a significant breakthrough in natural product synthesis . This achievement is particularly noteworthy given the challenging nature of constructing peroxide-containing natural products with multiple unsaturated functionalities.
The synthesis of Peroxyacarnoate D highlighted several innovative approaches to constructing complex molecular architectures while preserving sensitive functional groups. The research team employed a convergent strategy that demonstrated the feasibility of applying modern synthetic methodologies to challenging peroxide-containing targets .
Key Synthetic Methods and Strategies
The successful total synthesis of Peroxyacarnoate D employed two principal methodological approaches that were critical to achieving the final structure:
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Chemoselective ozonolysis within a polyunsaturated framework: This approach allowed for selective targeting of specific carbon-carbon double bonds within a molecule containing multiple unsaturated sites. The researchers developed reaction conditions that enabled precise oxidative cleavage while maintaining the integrity of other sensitive functional groups .
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Palladium-mediated cross-couplings of a functionalized 1,2-dioxane: The application of metal-catalyzed coupling reactions provided an efficient method for constructing carbon-carbon bonds under conditions compatible with the sensitive peroxide functionality. This represented an important demonstration that modern organometallic chemistry could be applied to complex peroxide-containing structures .
Table 1: Key Features of Peroxyacarnoate D Synthesis
| Synthetic Aspect | Methodological Approach |
|---|---|
| Core structure formation | Construction of 1,2-dioxane ring system via controlled peroxidation |
| Unsaturated functionality | Integration of alkene and alkyne groups via selective coupling reactions |
| Metal-mediated reactions | Palladium-catalyzed cross-coupling strategies for carbon framework assembly |
| Chemoselectivity | Targeted ozonolysis within polyunsaturated systems |
| Synthetic convergence | Coupling of functionalized 1,2-dioxane intermediates with unsaturated components |
Synthetic Challenges and Solutions
The synthesis of Peroxyacarnoate D presented formidable challenges that required innovative solutions from the research team. These challenges highlight why the successful synthesis represented a significant achievement in organic chemistry.
Peroxide Stability Considerations
The peroxide (O-O) bond is inherently reactive and unstable, presenting a fundamental challenge in synthetic design. Many common reagents and conditions employed in organic synthesis can lead to decomposition or rearrangement of peroxide functionalities. The successful synthesis required careful selection of reaction conditions and reagents compatible with this sensitive structural element .
Selective Functionalization
Introducing multiple unsaturated functionalities (alkenes and alkynes) in precise positions within the molecular framework necessitated carefully controlled reaction sequences. The selective functionalization of specific positions required sophisticated protection/deprotection strategies and precise reaction control to ensure the desired structural outcome .
Stereochemical Control
Achieving the correct three-dimensional arrangement (stereochemistry) of substituents around the 1,2-dioxane ring was essential for producing the natural product with the proper configuration. The synthetic approach needed to control these stereochemical elements effectively through substrate-controlled or reagent-controlled processes .
Structural Confirmation and Analytical Data
The successful synthesis of Peroxyacarnoate D provided definitive confirmation of its proposed structure through comprehensive spectroscopic analysis. The synthetic material was characterized using various analytical techniques to establish structural identity and purity .
Table 2: Analytical Comparison Between Natural and Synthetic Peroxyacarnoate D
| Analytical Parameter | Significance in Structure Determination |
|---|---|
| NMR spectroscopy | Confirmed carbon framework and functional group arrangement |
| High-resolution mass spectrometry | Verified molecular formula and fragmentation patterns |
| Infrared spectroscopy | Identified characteristic functional group absorptions |
| Optical rotation | Determined stereochemical configuration |
The comparison of spectroscopic data between synthetic Peroxyacarnoate D and reported values for the natural product provided crucial validation of the structural assignment . This type of structural confirmation through total synthesis represents an important contribution to natural product chemistry, particularly for complex structures where spectroscopic analysis alone may be ambiguous.
Significance to Synthetic Methodology
The successful synthesis of Peroxyacarnoate D has broader implications for organic chemistry beyond access to the specific natural product. The methodologies developed for this synthesis have expanded the repertoire of reactions compatible with peroxide functionalities and provided new approaches for constructing complex molecular architectures .
Table 3: Methodological Contributions from Peroxyacarnoate D Synthesis
| Methodological Advance | Impact on Synthetic Chemistry |
|---|---|
| Chemoselective ozonolysis protocols | Enabled selective oxidation within polyunsaturated systems |
| Palladium coupling with peroxide-containing substrates | Demonstrated compatibility of organometallic chemistry with sensitive peroxides |
| Convergent assembly strategies | Provided efficient approaches to complex molecular frameworks |
| Functional group compatibility | Established conditions for preserving peroxide integrity during synthesis |
These methodological contributions represent valuable additions to the synthetic chemist's toolkit, potentially applicable to other challenging natural products or designed molecules containing similar functional groups .
Future Research Directions
The synthesis of Peroxyacarnoate D opens several promising avenues for future research:
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Structure-activity relationship studies: Preparation of structural analogs could establish which molecular features are essential for any observed biological activities
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Improved synthetic routes: Development of more efficient and scalable synthetic approaches could provide better access to Peroxyacarnoate D and related compounds
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Biological evaluation: Comprehensive screening for biological activities would reveal potential therapeutic applications
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Mechanism studies: Investigation of how the peroxide functionality and enyne system contribute to any observed biological effects
The limited information available in current research publications suggests that further investigation of Peroxyacarnoate D remains an open area for scientific exploration, particularly regarding its biological properties and potential applications .
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